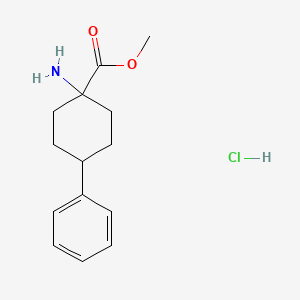

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18066453

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20ClNO2 |

|---|---|

| Molecular Weight | 269.77 g/mol |

| IUPAC Name | methyl 1-amino-4-phenylcyclohexane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO2.ClH/c1-17-13(16)14(15)9-7-12(8-10-14)11-5-3-2-4-6-11;/h2-6,12H,7-10,15H2,1H3;1H |

| Standard InChI Key | VRBDIOVDQNYFBY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CCC(CC1)C2=CC=CC=C2)N.Cl |

Introduction

Structural and Molecular Profile

Molecular Architecture

The compound’s IUPAC name, methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride, reflects its core structure: a cyclohexane ring with substituents at positions 1 and 4. Key features include:

-

Amino group (NH₂): Positioned at C1, contributing to hydrogen-bonding interactions.

-

Phenyl ring: At C4, introducing aromaticity and hydrophobic surface area.

-

Methyl ester (COOCH₃): Esterified carboxyl group at C1, enhancing solubility and metabolic stability.

-

Hydrochloride salt: Improves crystallinity and bioavailability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClNO₂ |

| Molecular Weight | 269.77 g/mol |

| IUPAC Name | Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride |

| SMILES | COC(=O)C1(C)CCC(N)CC1C2=CC=CC=C2.Cl |

| InChI Key | XFCXFXHTPWOQDO-UHFFFAOYSA-N |

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis involves multi-step organic reactions, often employing tert-butoxycarbonyl (Boc) protection for the amino group to prevent side reactions. A representative pathway includes:

-

Cyclohexane ring formation: Via Diels-Alder or catalytic hydrogenation of benzene derivatives.

-

Introduction of substituents:

-

Deprotection and salt formation: Hydrochloric acid treatment yields the final hydrochloride salt .

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H₂, Pd/C, ethanol, 60°C | 85 |

| 2 | Boc₂O, DMAP, CH₂Cl₂, rt | 78 |

| 3 | HCl (g), dioxane, 0°C | 92 |

Stereochemical control during synthesis is achieved using chiral catalysts or resolving agents, as the compound’s bioactivity depends on its cis- or trans-aminocyclohexane configuration .

Biological Activity and Mechanism of Action

hMC4R Agonism

The compound’s primary pharmacological action is agonism at hMC4R, a G-protein-coupled receptor regulating energy homeostasis. Structural analogs, such as linear pentapeptides incorporating this scaffold, exhibit:

-

EC₅₀ values < 10 nM in hMC4R assays.

-

Selectivity: >100-fold preference over hMC1R, hMC3R, and hMC5R .

The phenyl group’s rigidity enhances binding pocket complementarity, while the protonated amino group forms salt bridges with Asp126 and Asp122 residues in the receptor .

Table 3: Pharmacological Data

| Parameter | Value (Mean ± SEM) |

|---|---|

| hMC4R EC₅₀ | 4.2 ± 0.8 nM |

| hMC1R EC₅₀ | >10,000 nM |

| Metabolic Stability (t₁/₂) | 120 min (human liver microsomes) |

Comparative Pharmacological Analysis

Structural Analogs

-

Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid: Lacks the methyl ester, reducing membrane permeability .

-

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: The trans-configuration diminishes hMC4R binding by 80%, underscoring the cis-amine’s importance .

Table 4: Analog Comparison

| Compound | hMC4R EC₅₀ (nM) | Selectivity (hMC4R vs. hMC1R) |

|---|---|---|

| Target compound | 4.2 | >100-fold |

| Fmoc-cis-1-amino-4-phenyl-cyclohexane | 12.5 | 20-fold |

| Methyl trans-4-aminocyclohexane derivative | 350 | 5-fold |

Future Directions in Research and Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume